Ethyl 2-((2,4-difluorophenyl)thio)acetate
Description
Ethyl 2-((2,4-difluorophenyl)thio)acetate is a thioester derivative characterized by a sulfur atom linking an ethyl acetate group to a 2,4-difluorophenyl aromatic ring. This compound is of interest due to its structural features, which combine the electron-withdrawing effects of fluorine substituents with the reactivity of the thioester moiety. Such attributes make it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and as an intermediate in synthesizing heterocyclic compounds .
Properties
Molecular Formula |
C10H10F2O2S |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H10F2O2S/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 |
InChI Key |
KUBKIGRWPLEZRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester typically involves the reaction of 2,4-difluorophenylacetic acid with thioacetic acid under specific conditions to form the thioether linkage. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final ethyl ester product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Ethyl 2-((2,4-difluorophenyl)thio)acetate is a compound attracting increasing attention in medicinal chemistry due to its potential biological activities. It features a thioether linkage and an ethyl ester functional group, contributing to its unique chemical reactivity, with the difluorophenyl group being significant for its biological interactions.
Biological Activities
The biological activity of this compound is mainly due to its interaction with specific enzymes and molecular targets. The compound's thioether linkage enables it to modulate biochemical pathways by either inhibiting or activating target enzymes, leading to various biological effects.
Enzyme Inhibition
It has been shown to potentially inhibit histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases.
Anticancer Activity
Studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. Structurally related compounds with thioether groups have demonstrated effectiveness against various cancer cell lines, with IC50 values in the micromolar range against colon carcinoma cells. Additionally, ethyl esters with difluorophenyl groups have been particularly effective against breast cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics. Research into the interaction of this compound with HDACs has revealed a potential pathway for selective inhibition, which could be beneficial in designing targeted cancer therapies.
Anti-inflammatory Effects
This compound has been explored for potential anti-inflammatory properties, with in vitro studies suggesting that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antimicrobial Activity
This compound has been investigated for antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogenic bacteria and fungi, suggesting that this compound may also exhibit such activities. In a comparative study of various thioether compounds, this compound exhibited notable activity against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development. Additionally, novel monocyclic β-lactams carrying an arylthio group at C4 exhibit inhibitory and cidal activity against serine β-lactamase producing Mycobacterium tuberculosis wild type strain (Mtb) and multiple β-lactamase producing Moraxella catarrhalis clinical isolates .
Applications
- Pharmaceuticals: It may serve as a lead compound for drug development because of its possible biological activities.
- Chemical Synthesis: It can be used in chemical synthesis.
Anticancer Activity
A study focusing on thioether compounds found that ethyl esters with difluorophenyl groups were particularly effective against breast cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics.
Enzyme Interaction
Research into the interaction of this compound with HDACs revealed a potential pathway for selective inhibition, which could be beneficial in designing targeted cancer therapies.
Antimicrobial Testing
Mechanism of Action
The mechanism of action of Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and difluorophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Ethyl 2-((2,4-difluorophenyl)thio)acetate, highlighting differences in substituents, molecular weight, and biological or physicochemical properties:
*Calculated based on molecular formula.
Structural and Electronic Effects
- Thioester vs.
- Fluorine vs.
- Heterocyclic Modifications : Incorporation of pyrazolone () or thiophene () rings introduces additional hydrogen-bonding sites and steric effects, which can alter target selectivity in biological systems.
Stability and Metabolic Considerations
- Thioesters are generally more prone to hydrolysis than oxygen esters due to the weaker C-S bond. This reactivity may necessitate formulation strategies to enhance stability in vivo.
- Fluorine substituents improve metabolic stability by resisting oxidative degradation, a feature shared across all difluorophenyl-containing analogs .
Biological Activity
Ethyl 2-((2,4-difluorophenyl)thio)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a thioether linkage and an ethyl ester functional group, which contribute to its unique chemical reactivity. The presence of the difluorophenyl group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. The compound's thioether linkage allows it to modulate biochemical pathways by either inhibiting or activating target enzymes. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : Potential inhibition of histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound may possess significant anticancer activity. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that derivatives with similar thioether groups exhibited IC50 values in the micromolar range against colon carcinoma cells .
Anti-inflammatory Effects
The compound has also been explored for potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antimicrobial Activity
This compound has been investigated for antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogenic bacteria and fungi, indicating that this compound may also exhibit such activities .
Case Studies and Research Findings
- Anticancer Activity : A study focusing on thioether compounds found that ethyl esters with difluorophenyl groups were particularly effective against breast cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics .
- Enzyme Interaction : Research into the interaction of this compound with HDACs revealed a potential pathway for selective inhibition, which could be beneficial in designing targeted cancer therapies .
- Antimicrobial Testing : In a comparative study of various thioether compounds, this compound exhibited notable activity against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are available for Ethyl 2-((2,4-difluorophenyl)thio)acetate, and how are intermediates stabilized?
- Methodological Answer : The compound can be synthesized via diazonium salt coupling. A cold solution of 2,4-difluoroaniline in HCl is diazotized with NaNO₂, then coupled with ethyl acetoacetate in ethanol under sodium acetate buffering. Key steps include maintaining temperatures below 273 K to stabilize the diazonium intermediate, followed by recrystallization from ethanol or DMF to isolate the product . Intramolecular hydrogen bonds (N–H⋯O) stabilize intermediates during crystallization .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography confirms molecular geometry (e.g., bond lengths: C–S = 1.75–1.78 Å, C–F = 1.34–1.37 Å) and hydrogen-bonding networks (e.g., S(6) motifs) .
- NMR/IR : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and ester groups (δ 1.2–4.3 ppm). IR detects C=O stretches (~1700 cm⁻¹) and S–C vibrations (~650 cm⁻¹) .
Q. What safety protocols are recommended for handling thioacetate derivatives?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates (e.g., diazonium salts). Wear nitrile gloves and eye protection due to potential irritancy. Store at 2–8°C in airtight containers, away from oxidizing agents. Refer to GHS-compliant SDS for disposal guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent optimization : Ethanol enhances solubility of sodium acetate, while DMF improves recrystallization efficiency .
- Catalysis : Trace acetic acid accelerates coupling reactions by stabilizing protonated intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts like unreacted ethyl acetoacetate .
Q. How can density-functional theory (DFT) predict electronic properties or reaction mechanisms?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms calculate HOMO-LUMO gaps (~4.5 eV) and Fukui indices to identify nucleophilic/electrophilic sites. Basis sets like 6-311+G(d,p) model sulfur’s polarization effects . Compare computed vibrational spectra with experimental IR to validate accuracy .
Q. What structural features influence biological activity in related thioacetate derivatives?
- Methodological Answer :
- Substituent effects : 2,4-Difluoro groups enhance lipid solubility (logP ~2.8) and biofilm penetration .
- Hydrogen bonding : Intramolecular N–H⋯O bonds reduce conformational flexibility, potentially increasing target specificity .
- Crystal packing : C–H⋯F interactions in the solid state correlate with improved thermal stability (decomposition >200°C) .
Q. How can contradictions between computational and experimental data be resolved?
- Methodological Answer :
- Benchmarking : Validate DFT methods against high-level CCSD(T) calculations for bond dissociation energies.
- Solvent corrections : Include PCM models to account for ethanol’s dielectric effects on reaction energetics .
- Error analysis : Compare experimental crystallographic data (e.g., torsion angles ±2°) with optimized geometries .
Q. What role do hydrogen-bonding networks play in physicochemical properties?
- Methodological Answer :
- Solubility : Intermolecular C–H⋯O bonds increase crystal lattice energy, reducing aqueous solubility (<0.1 mg/mL) .
- Stability : S(6) motifs protect the ester group from hydrolysis under acidic conditions (pH >3) .
Q. Which analytical methods ensure purity in pharmacokinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
